2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

Medicinal chemistry Structure-activity relationship Isomer comparison

2-Amino-1-(3-methoxy-phenyl)-ethanone oxime (CAS 82585-38-4) is a synthetic oxime compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. The compound is characterized by a 3-methoxyphenyl ring, an ethanone oxime core, and a primary aminoethyl side chain (IUPAC: N-[2-amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine).

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 82585-38-4
Cat. No. B3156299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3-methoxy-phenyl)-ethanone oxime
CAS82585-38-4
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=NO)CN
InChIInChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)9(6-10)11-12/h2-5,12H,6,10H2,1H3
InChIKeyAYQBKVLYVDZEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(3-methoxy-phenyl)-ethanone oxime (CAS 82585-38-4): Structural Identity and Procurement Baseline


2-Amino-1-(3-methoxy-phenyl)-ethanone oxime (CAS 82585-38-4) is a synthetic oxime compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol [1]. The compound is characterized by a 3-methoxyphenyl ring, an ethanone oxime core, and a primary aminoethyl side chain (IUPAC: N-[2-amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine) . It is commercially supplied as a research chemical with a typical minimum purity specification of 95% .

Why 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime Cannot Be Interchanged with Generic Analogs


In-class substitution of aryl oximes is unreliable because minor structural variations—particularly the position of the methoxy substituent on the phenyl ring (3- vs. 4-) and the nature of the amino side chain—can lead to significant differences in molecular recognition, hydrogen-bonding capacity, and biological activity [1]. For example, the 4-methoxy positional isomer (CAS 82585-39-5) shares an identical molecular formula and computed XLogP3-AA value (0.9), but the altered substitution pattern can affect binding to enzyme active sites and alter reactivity [1][2]. The following evidence guide quantitatively maps the measurable differentiation of the 3-methoxy isomer to support informed selection decisions.

Quantitative Differentiation Evidence for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime (CAS 82585-38-4)


Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Substitution

The 3-methoxy positional isomer (CAS 82585-38-4) and the 4-methoxy positional isomer (CAS 82585-39-5) share identical molecular formula (C9H12N2O2), molecular weight (180.20 g/mol), computed XLogP3-AA (0.9), hydrogen bond donor count (2), hydrogen bond acceptor count (4), and topological polar surface area (TPSA) (67.8 Ų) [1][2]. The sole structural distinction is the meta- vs. para-substitution of the methoxy group on the phenyl ring, which can result in different electron distribution and steric presentation to biological targets [1].

Medicinal chemistry Structure-activity relationship Isomer comparison

Key Physicochemical Property Comparison: Aminoethyl-Substituted vs. Des-Amino Analog

The target compound contains a primary amino group on the ethyl side chain, distinguishing it from the simpler analog 1-(3-methoxyphenyl)ethanone oxime (CAS 122806-25-1), which lacks this amine [1][2]. This structural difference results in a molecular weight increase from 165.19 g/mol (des-amino) to 180.20 g/mol (target), and an increase in hydrogen bond donors from 1 to 2 [1][2]. The added amine group can serve as a synthetic handle for further derivatization or as a key pharmacophoric element.

Physicochemical profiling Drug-likeness Functional group contribution

Purity Specification and Vendor Quality Baseline

Commercially, the compound is available with a minimum purity specification of 95% from at least one vendor (AKSci) . This purity level serves as a procurement benchmark for research use. The compound is also listed by several other suppliers (ZereneX Molecular, Manchester Organics, International Laboratory Limited) with no explicit purity differentiation, though their quality may meet similar standards .

Procurement Quality control Purity specification

Stereochemical Configuration: (Z)-Isomer Specification

The compound is consistently identified as the (Z)-stereoisomer, also named (Z)-N-[2-amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine or (2Z)-2-(hydroxyimino)-2-(3-methoxyphenyl)ethanamine [1]. The (E)-stereoisomer would have a different spatial arrangement of the hydroxyl group relative to the phenyl ring, which could affect metal chelation, hydrogen-bonding geometry, and biological target recognition.

Stereochemistry Isomerism Medicinal chemistry

Application Scenarios for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime Based on Demonstrated Differentiation


Structure-Activity Relationship Studies Requiring Meta-Methoxy Substitution

In medicinal chemistry campaigns exploring the impact of methoxy position on target binding, the 3-methoxy isomer (CAS 82585-38-4) is the only appropriate choice. Its differentiation from the 4-methoxy isomer (CAS 82585-39-5) lies purely in substitution geometry, with all computed bulk properties being identical [1]. Researchers must select this compound when meta-substitution is hypothesized to be critical for activity, as demonstrated by numerous literature examples where meta- vs. para-alkoxy substitution on aryl oximes leads to divergent biological outcomes [2].

Synthetic Intermediate for Amine-Containing Derivatives

The primary aminoethyl side chain provides a reactive handle for further synthetic elaboration (e.g., amide coupling, reductive amination, urea formation) that is absent in the simpler 1-(3-methoxyphenyl)ethanone oxime (CAS 122806-25-1) [1]. This makes the compound a strategic intermediate for generating focused libraries of amino-functionalized oximes. Procurement should require a minimum purity of 95% to ensure synthetic reproducibility [2].

Stereochemically Defined (Z)-Oxime Scaffold for Metal Chelation Studies

The (Z)-configuration of the oxime bond, as confirmed by InChI stereochemistry /b11-9+ [1], positions the hydroxyl and amino groups in a defined spatial orientation that may be critical for applications requiring specific metal chelation geometry or hydrogen-bonding patterns. The (Z)-oxime geometry is known to influence the stability and selectivity of metal complexes, making this stereochemically pure compound suitable for coordination chemistry or metalloenzyme inhibition studies.

Quality-Controlled Procurement from Defined Vendor Specifications

For laboratories requiring documented purity and quality assurance, AKSci provides this compound with a 95% minimum purity specification [1]. Alternative suppliers (ZereneX Molecular, Manchester Organics, International Laboratory Limited) offer the compound, though specific purity data must be confirmed directly [2]. The choice of supplier should be guided by the availability of certificates of analysis and appropriate storage conditions (long-term cool, dry storage) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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